molecular formula C4H10N2O4 B13434840 (2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate

(2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate

Cat. No.: B13434840
M. Wt: 156.09 g/mol
InChI Key: RBMGJIZCEWRQES-JHNWLSTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate is a compound with a complex structure, characterized by the presence of isotopically labeled nitrogen and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate typically involves multiple steps, including the incorporation of isotopically labeled atoms. The synthetic route may start with the preparation of a precursor molecule, followed by the introduction of 15N-labeled azanyl groups and 13C-labeled carbon atoms. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct incorporation of isotopes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would need to be optimized for yield and purity, with stringent quality control measures to ensure the isotopic labeling is consistent across batches.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The azanyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate has numerous applications in scientific research:

    Chemistry: Used as a tracer in isotopic labeling studies to track molecular transformations.

    Biology: Employed in metabolic studies to understand biochemical pathways involving nitrogen and carbon atoms.

    Medicine: Investigated for its potential in drug development, particularly in understanding drug metabolism and pharmacokinetics.

    Industry: Utilized in the production of specialized chemicals and materials that require precise isotopic compositions.

Mechanism of Action

The mechanism of action of (2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate involves its interaction with specific molecular targets. The isotopically labeled atoms allow researchers to trace the compound’s pathway through various biochemical processes. The azanyl groups can interact with enzymes and receptors, influencing their activity and providing insights into their function.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2,4-bis(azanyl)-4-oxobutanoic acid: Lacks isotopic labeling, making it less useful for tracing studies.

    (2R)-2,4-bis(15N)(azanyl)-4-oxobutanoic acid: Similar structure but without the 13C labeling.

    (2R)-2,4-bis(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid: Contains 13C labeling but not 15N.

Uniqueness

The unique combination of 15N and 13C labeling in (2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate makes it particularly valuable for detailed isotopic studies. This dual labeling allows for more comprehensive tracking of the compound’s behavior in complex systems, providing insights that are not possible with singly labeled compounds.

Properties

Molecular Formula

C4H10N2O4

Molecular Weight

156.09 g/mol

IUPAC Name

(2R)-2,4-bis(15N)(azanyl)-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate

InChI

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1;

InChI Key

RBMGJIZCEWRQES-JHNWLSTGSA-N

Isomeric SMILES

[13CH2]([13C@H]([13C](=O)O)[15NH2])[13C](=O)[15NH2].O

Canonical SMILES

C(C(C(=O)O)N)C(=O)N.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.